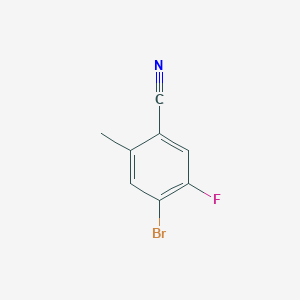

4-Bromo-5-fluoro-2-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVCSNKNBWWEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629220 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-15-9 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 916792-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-Bromo-5-fluoro-2-methylbenzonitrile, a key building block in modern medicinal chemistry and materials science. This document consolidates available physicochemical data, proposes a detailed synthetic protocol, and explores its applications, particularly in the development of kinase inhibitors.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information from chemical suppliers and databases.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 916792-15-9 | Multiple |

| Molecular Formula | C₈H₅BrFN | [2][3] |

| Molecular Weight | 214.03 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CC(Br)=C(F)C=C1C#N | [3] |

| InChI | InChI=1S/C8H5BrFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Solubility | No data available | |

| Appearance | Typically a solid | Inferred from similar compounds |

| Storage | Store in a cool, dry, well-ventilated area |

Synthesis and Experimental Protocols

Proposed Synthesis: Diazotization and Sandmeyer Reaction

This proposed two-step protocol involves the diazotization of the corresponding aniline derivative followed by a cyanation reaction.

Step 1: Diazotization of 4-amino-2-bromo-1-fluoro-5-methylbenzene

-

Dissolve 4-amino-2-bromo-1-fluoro-5-methylbenzene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction (Cyanation)

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from closely related structures. Researchers should expect the following general features:

-

¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine, fluorine, and nitrile groups.

-

¹³C NMR: Resonances for the eight carbon atoms, including the nitrile carbon, the methyl carbon, and the six aromatic carbons. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Research and Development

Halogenated benzonitriles are valuable intermediates in the synthesis of complex organic molecules due to the versatility of the nitrile group and the potential for cross-coupling reactions at the halogenated sites.

Role in Kinase Inhibitor Synthesis

The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors as it can mimic the hinge-binding motif of ATP.[5] Substituted benzonitriles, such as this compound, can serve as key precursors for constructing these and other inhibitor scaffolds. The bromo- and fluoro-substituents allow for precise chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.[5]

The general workflow for incorporating such a building block into a kinase inhibitor might involve:

-

Suzuki or Stille Coupling: The bromine atom can be replaced with a larger aromatic or heteroaromatic group via a palladium-catalyzed cross-coupling reaction.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the electron-withdrawing nitrile group, can be displaced by nucleophiles such as amines or thiols to introduce new functionalities.

-

Nitrile Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not universally available, general guidelines for handling halogenated aromatic nitriles should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. Dispose of the chemical and its container in accordance with local regulations.

References

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile, a compound relevant to researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound is a substituted aromatic nitrile. Its core structure consists of a benzene ring functionalized with four different groups: bromo, fluoro, methyl, and nitrile. The specific arrangement of these substituents dictates its chemical reactivity and properties.

The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 916792-15-9 | [1][2] |

| Molecular Formula | C₈H₅BrFN | [1][2][3] |

| Molecular Weight | 214.03 g/mol | [1][2][3] |

| Exact Mass | 212.95894 Da | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 106.7 ± 25.9 °C | [3] |

| Refractive Index | 1.567 | [3] |

| Polar Surface Area | 23.8 Ų | [3] |

Molecular Structure Visualization

The structural arrangement of this compound features a central benzene ring. The substituents are positioned as follows, following standard IUPAC nomenclature: a nitrile group (-C≡N) defines position 1, followed by a methyl group (-CH₃) at position 2, a bromine atom (-Br) at position 4, and a fluorine atom (-F) at position 5.

Caption: Molecular structure of this compound.

Experimental Protocols and Safe Handling

While specific, detailed experimental protocols for the synthesis or application of this compound are not publicly available in general chemical databases, established safe handling procedures for laboratory reagents of this nature are critical. This compound can be used as a reference substance for drug impurities and as a reagent in biomedical research.[1]

Precautions for Safe Handling:

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including lab coats, safety glasses, and gloves, to prevent contact with skin and eyes.[1][3]

-

Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[3]

Conditions for Safe Storage:

-

Container: Keep the container tightly closed to prevent contamination and reaction with moisture or air.[3]

-

Environment: Store in a dry, cool, and well-ventilated place.[3] Recommended long-term storage is at -20°C (1-2 years), with short-term storage at -4°C (1-2 weeks) being acceptable.[1]

-

Incompatibilities: Store away from foodstuff containers and other incompatible materials.[3]

Disposal:

-

Waste generated from experiments involving this compound should be classified and stored separately. It must be handed over to a professional hazardous waste disposal company to avoid environmental pollution.[1]

References

Physical and chemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9), a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data in public literature, this document compiles available information, clearly distinguishing between predicted and experimentally determined values. Furthermore, it outlines general experimental protocols for the synthesis and characterization of related substituted benzonitriles, offering a valuable resource for researchers working with this class of compounds. While specific biological activity and associated signaling pathways for this compound are not yet documented, a conceptual workflow for its potential screening in a drug discovery context is presented.

Introduction

This compound is a substituted aromatic compound containing a nitrile group, a bromine atom, a fluorine atom, and a methyl group attached to the benzene ring. Such polysubstituted aromatic compounds are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. The unique combination of functional groups in this compound offers multiple reaction sites for further chemical transformations, making it a potentially versatile building block in drug discovery and development. This guide aims to consolidate the currently available information on this compound to facilitate its use in research settings.

Physical and Chemical Properties

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 916792-15-9 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1F)Br)C#N | N/A |

| InChIKey | ULVCSNKNBWWEMI-UHFFFAOYSA-N | N/A |

Physical Properties

Note: The following physical properties are largely predicted and should be used with caution. Experimental verification is recommended.

| Property | Value | Source |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 106.7 ± 25.9 °C (Predicted) | |

| Refractive Index | 1.567 (Predicted) | |

| Solubility | No data available | [1] |

| XLogP3 | 2.8 (Predicted) | |

| PSA (Polar Surface Area) | 23.79 Ų |

Chemical Properties and Reactivity

While specific reactivity data for this compound is scarce, its chemical behavior can be inferred from its functional groups:

-

Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. It also activates the aromatic ring towards nucleophilic substitution.

-

Aryl Bromide (Ar-Br): The bromine atom is a good leaving group and can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Aryl Fluoride (Ar-F): The fluorine atom is generally less reactive in cross-coupling reactions compared to bromine. However, it can influence the electronic properties of the aromatic ring and may be susceptible to nucleophilic aromatic substitution under specific conditions.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group and can influence the regioselectivity of electrophilic aromatic substitution reactions.

Experimental Protocols (General)

Specific, validated experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, general methods for the synthesis and characterization of substituted benzonitriles can be adapted.

General Synthetic Approach: Sandmeyer Reaction

One common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol (General Example):

-

Diazotization: Dissolve the corresponding substituted aniline (e.g., 4-bromo-5-fluoro-2-methylaniline) in a mixture of a mineral acid (e.g., HCl) and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt solution to the CuCN mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.

General Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound would be expected to show signals for the aromatic protons and the methyl protons. The coupling patterns would be complex due to splitting by both neighboring protons and the fluorine atom.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms, with their chemical shifts influenced by the attached functional groups.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 1000 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern could provide structural information. A characteristic feature would be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks with a mass difference of 2 Da.

Applications in Drug Discovery (Hypothetical Workflow)

While no specific biological activity has been reported for this compound, its structural features suggest it could be a valuable scaffold in medicinal chemistry. The following diagram illustrates a hypothetical workflow for screening such a compound in a drug discovery program.

Caption: A conceptual drug discovery workflow.

This workflow highlights how this compound could serve as a starting point for generating a library of diverse compounds. These derivatives could then be screened against various biological targets. Active compounds, or "hits," would undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to the identification of a preclinical drug candidate.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential as a building block in organic synthesis, particularly in the field of drug discovery. However, a significant lack of experimentally determined physical, chemical, and biological data exists in the public domain. This guide has compiled the available information and provided a framework of general experimental procedures and a hypothetical application workflow to aid researchers. Further experimental investigation is crucial to fully characterize this compound and unlock its potential in scientific research and development.

References

Spectroscopic Analysis of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). Due to the limited availability of public domain spectral data for this specific compound, this document outlines the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents tables summarizing the expected spectral characteristics based on the analysis of structurally similar compounds. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this molecule.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 916792-15-9 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| Chemical Structure | |

Spectral Data (Predicted)

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | d | ~ 8 - 10 | 1H | Ar-H |

| ~ 7.3 - 7.5 | d | ~ 6 - 8 | 1H | Ar-H |

| ~ 2.4 - 2.6 | s | - | 3H | -CH ₃ |

¹³C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 (d, ¹JCF) | C -F |

| ~ 135 - 140 | Ar-C |

| ~ 130 - 135 | Ar-C |

| ~ 120 - 125 | C -Br |

| ~ 115 - 120 | Ar-C |

| ~ 115 - 120 | C N |

| ~ 110 - 115 (d, ²JCF) | Ar-C |

| ~ 20 - 25 | -C H₃ |

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2220 - 2240 | Strong, Sharp | C≡N stretch |

| ~ 3000 - 3100 | Medium | Ar C-H stretch |

| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch |

| ~ 1550 - 1600 | Medium to Strong | C=C stretch (aromatic) |

| ~ 1200 - 1300 | Strong | C-F stretch |

| ~ 1000 - 1100 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | ~ 100 / ~ 98 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 198/200 | Variable | [M-CH₃]⁺ |

| 134 | Variable | [M-Br]⁺ |

| 107 | Variable | [M-Br-CN]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans (typically >1024) are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

4-Bromo-5-fluoro-2-methylbenzonitrile literature review and citations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-methylbenzonitrile is a halogenated aromatic nitrile with the chemical formula C₈H₅BrFN.[1][2] Its structure, featuring a combination of bromo, fluoro, methyl, and cyano functional groups, suggests its potential as a versatile building block in organic synthesis. This technical guide provides a summary of the available information on this compound, including its chemical and physical properties. Due to a notable lack of specific published literature on this compound, this document also explores the general synthesis and applications of structurally related benzonitriles to infer its potential utility in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from chemical supplier catalogs.[1][2][3]

| Property | Value | Reference |

| CAS Number | 916792-15-9 | [1][2] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.03 g/mol | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 106.7 ± 25.9 °C | [3] |

| Refractive Index | 1.567 | [3] |

Synthesis Strategies for Substituted Benzonitriles

Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][5] This approach is particularly useful for introducing a nitrile group to an aromatic ring with a substitution pattern that may not be accessible through other means. The general workflow for a Sandmeyer reaction to produce a benzonitrile is depicted below.

Caption: General workflow of the Sandmeyer reaction for benzonitrile synthesis.

Hypothetical Application to this compound:

To synthesize this compound via this method, one would theoretically start with 4-Bromo-5-fluoro-2-methylaniline. This aniline would first be diazotized using sodium nitrite in the presence of a strong acid. The resulting diazonium salt would then be treated with a cyanide source, typically copper(I) cyanide, to yield the desired product.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is another powerful tool for the synthesis of highly functionalized aromatic compounds, particularly those containing electron-withdrawing groups and good leaving groups.[6][7] Given the presence of two halogen atoms on the benzene ring of potential precursors, this method could be a viable route.

The feasibility of an SₙAr reaction is dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. In a potential precursor like a di-halogenated toluene, the fluorine atom is generally a better leaving group in SₙAr than bromine.

Potential Applications in Drug Discovery and Materials Science

While no specific biological activity or applications have been documented for this compound itself, its structural motifs are present in compounds with significant utility in various fields.

Many substituted benzonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8][9] For instance, related compounds like 4-bromo-2-fluorobenzonitrile are used in the development of kinase inhibitors and central nervous system (CNS) drugs.[8][9] The unique substitution pattern of this compound could offer novel steric and electronic properties to potential drug candidates.

Furthermore, fluorinated benzonitriles are employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and as intermediates in the production of agrochemicals.[9]

Experimental Considerations and Safety

When working with this compound, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]

Storage: The compound should be stored in a cool, dry place. For short-term storage (1-2 weeks), -4°C is recommended, while longer-term storage (1-2 years) should be at -20°C.[1]

Conclusion

This compound is a chemical compound with potential as a building block in synthetic chemistry. While detailed experimental protocols and specific applications are not currently available in the public domain, its structural features suggest possible utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound could likely be achieved through established methodologies such as the Sandmeyer reaction or nucleophilic aromatic substitution. Further research is required to fully elucidate the chemical reactivity and potential applications of this molecule.

References

- 1. 916792-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. scholars.wlu.ca [scholars.wlu.ca]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Navigating the C8H5BrFN Chemical Space: A Technical Guide for Researchers

An In-depth Exploration of Biologically Active Brominated and Fluorinated Heterocyclic Cores for Drug Discovery and Development

The chemical formula C8H5BrFN represents a diverse landscape of isomers with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of key isomeric scaffolds derived from this formula, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Core Isomeric Scaffolds of C8H5BrFN

While the molecular formula C8H5BrFN can correspond to numerous isomers, this guide will focus on three principal heterocyclic cores that are prominent in medicinal chemistry and have demonstrated a wide range of biological activities:

-

Quinoline Core: Specifically, 6-bromo-8-fluoroquinoline .

-

Isoquinoline Core: Highlighting 7-bromo-5-fluoroisoquinoline .

-

Indole Core: Featuring 5-bromo-3-fluoro-1H-indole .

These structures have been selected based on their relevance in published research and their potential as scaffolds for the development of novel drugs.

Quantitative Data Summary

The following table summarizes key quantitative data for representative compounds from each core scaffold class, focusing on their anticancer and antimicrobial activities.

| Compound/Class | Core Scaffold | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |

| Fluoroquinolone Derivatives | Quinoline | Anticancer | MTT Assay | HepG2 (Liver Cancer) | 22.09 µM | [1] |

| Fluoroquinolone Derivatives | Quinoline | Anticancer | MTT Assay | HCT-116 (Colon Cancer) | 24.2 µM | [1] |

| Ciprofloxacin Derivative (4-BHPCP) | Quinoline | Anticancer | Cytotoxicity Assay | KG1-a (Myeloid Leukemia) | 25 µM | [2] |

| Fluoroquinolone Derivatives | Quinoline | Antimicrobial | MIC Assay | S. aureus | - | [3] |

| Fluoroquinolone Derivatives | Quinoline | Antimicrobial | MIC Assay | P. aeruginosa | - | [3] |

| Sitafloxacin | Quinoline | Antimicrobial | MIC Assay | B. melitensis | 0.12 µg/ml | [4] |

| Levofloxacin | Quinoline | Antimicrobial | MIC Assay | B. melitensis | 0.5 µg/ml | [4] |

| 5-Fluoroindole Derivatives | Indole | Antiviral (HCV) | Replicon Assay | Huh-7.5 cells | - | [5] |

| 5-Bromoindole Derivatives | Indole | Anti-inflammatory | COX-1/COX-2 Inhibition | - | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis and analysis of the core scaffolds.

Synthesis of 6-bromo-8-fluoroquinoline

The synthesis of substituted quinolines can be achieved through various methods, with the Skraup synthesis and the Friedländer condensation being classical and versatile approaches.

Friedländer Annulation for Substituted Quinolines:

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by an acid or base.

-

Materials: 2-amino-3,5-dibromobenzaldehyde, a ketone (e.g., acetophenone), and a catalyst (e.g., glacial acetic acid).

-

Procedure (Microwave-Assisted):

-

In a microwave synthesis vial, combine 2-amino-3,5-dibromobenzaldehyde (1.0 mmol) and the desired active methylene compound (1.1 mmol).

-

Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.

-

Seal the vial and irradiate in a microwave synthesizer at 160°C for 5-15 minutes with stirring.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the vial and quench the reaction by pouring the mixture into ice water.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.[6]

-

Synthesis of 5-Bromo-1H-indole

A common route to substituted indoles involves the protection of the indole nitrogen, followed by bromination and deprotection.

-

Materials: Indole, sodium bisulfite, acetic anhydride, bromine, sodium hydroxide.

-

Procedure:

-

Preparation of Sodium Indoline-2-Sulfonate: Dissolve indole in ethanol and add to a solution of sodium bisulfite in water. Stir overnight and collect the resulting solid.[7]

-

Acetylation: Suspend the sodium indoline-2-sulfonate in acetic anhydride and heat to form the acetylated intermediate.[7]

-

Bromination: Dissolve the acetylated compound in water at 0-5°C and add bromine dropwise.[7]

-

Deprotection and Cyclization: Add sodium bisulfite to remove excess bromine, then neutralize with sodium hydroxide. Heat the solution to facilitate the formation of 5-bromoindole.[7]

-

Analytical Methods for Quinoline Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of quinoline derivatives.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., Dikma Diamonsil C18(2), 5µm, 4.6mm × 250mm).[8]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 5.5, 15 mM).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.[8]

-

Quantification: A calibration curve is generated using standard solutions of the analyte.

Signaling Pathways and Mechanisms of Action

The biological activity of these heterocyclic compounds is often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Quinolone Derivatives: Targeting DNA Topoisomerases

A primary mechanism of action for many quinolone derivatives, particularly fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10] In the context of cancer, some fluoroquinolones have been shown to inhibit human topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][11]

Workflow for Investigating Topoisomerase Inhibition:

Caption: Workflow for determining the inhibitory activity of a compound on Topoisomerase II.

Signaling Pathway for Fluoroquinolone-Induced Apoptosis in Cancer Cells:

Caption: Simplified signaling pathway of apoptosis induced by Topoisomerase II inhibitors.

Indole Derivatives: Diverse Biological Targets

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. Halogenated indoles, in particular, have shown promise as anticancer, anti-inflammatory, and antiviral agents.[5][12] Their mechanisms of action are diverse and can include the inhibition of kinases, modulation of microtubule dynamics, and interference with viral replication processes.

Conclusion

The C8H5BrFN chemical formula encompasses a rich diversity of isomeric structures with significant therapeutic potential. The quinoline, isoquinoline, and indole cores, particularly when substituted with bromine and fluorine, represent promising scaffolds for the development of novel anticancer, antimicrobial, and antiviral agents. This technical guide has provided a foundational overview of the quantitative biological data, experimental protocols, and mechanistic insights related to these important classes of compounds. Further research into the structure-activity relationships and optimization of these core scaffolds will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjpn.org [rjpn.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 5-Bromo Indole [designer-drug.com]

- 8. moca.net.ua [moca.net.ua]

- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-5-fluoro-2-methylbenzonitrile

Physicochemical Properties

A summary of the known physicochemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile is presented below. These properties provide an initial indication of its expected solubility behavior. The XLogP3 value of 2.8 suggests that the compound is moderately lipophilic, which would imply lower solubility in aqueous media and higher solubility in organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C8H5BrFN | [1][2][3] |

| Molecular Weight | 214.03 g/mol | [1][2][4][5] |

| XLogP3 | 2.8 | [1][4][5] |

| PSA (Polar Surface Area) | 23.8 Ų | [1][4][5] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 106.7 ± 25.9 °C | [1] |

| Refractive Index | 1.567 | [1] |

Predicted Solubility Behavior

Based on the "like dissolves like" principle, the molecular structure of this compound, which features a non-polar aromatic ring and halogen substituents, suggests a preference for non-polar or moderately polar organic solvents.[6] Its solubility in aqueous solutions is expected to be low. The presence of a nitrile group and a fluorine atom introduces some polarity, which might allow for limited solubility in polar aprotic solvents.

To provide a complete solubility profile, experimental determination is essential. The following table is a template illustrating how quantitative solubility data for this compound would be presented once determined.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Hexane | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its characterization. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[7]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.[7][8]

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Apparatus and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, methanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaker or agitator (e.g., orbital shaker, magnetic stirrer)

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7]

-

Equilibration: Seal the flask and place it in a constant temperature bath on a shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8][9] The appropriate equilibration time may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the suspension to settle.[7] Separate the solid phase from the liquid phase by centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[8][9]

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is an active pharmaceutical ingredient with a known signaling pathway. It is primarily classified as a chemical intermediate used in the synthesis of more complex molecules. Therefore, a signaling pathway diagram is not applicable at this time. Should this compound be identified as biologically active in the future, this section would be updated to include relevant diagrams and descriptions of its mechanism of action.

References

- 1. echemi.com [echemi.com]

- 2. 916792-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Bromo-2-fluoro-3-methylbenzonitrile | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-fluoro-4-methylbenzonitrile | C8H5BrFN | CID 66524926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-5-fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related isomers to provide a more complete risk assessment. All quantitative data is presented in structured tables for ease of reference, and detailed, though generalized, experimental protocols are provided.

Section 1: Chemical and Physical Properties

This compound is a halogenated aromatic nitrile, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | BIOFOUNT[1] |

| Molecular Weight | 214.03 g/mol | BIOFOUNT[1] |

| CAS Number | 916792-15-9 | BIOFOUNT[1] |

| Appearance | No data available | |

| Density | 1.6±0.1 g/cm³ | Echemi |

| Flash Point | 106.7±25.9 °C | Echemi |

| Refractive Index | 1.567 | Echemi |

| Solubility | No data available | BIOFOUNT[1] |

Section 2: Hazard Identification and Toxicological Data

GHS Hazard Classification (Based on Isomers)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Quantitative Toxicological Data

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Not available | Oral | No data available |

| LD50 (Lethal Dose, 50%) | Not available | Dermal | No data available |

| LC50 (Lethal Concentration, 50%) | Not available | Inhalation | No data available |

Ecotoxicological Data

| Test | Species | Duration | Value |

| Aquatic Toxicity | Not available | Not available | No data available |

| Biodegradation | Not available | Not available | No data available |

Section 3: Handling, Storage, and First Aid

Given the hazardous nature of this class of compounds, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Storage:

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperatures are -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years).[1]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 4: Experimental Protocols

Due to the lack of a specific, detailed published synthesis for this compound, a generalized protocol based on common organic chemistry reactions for similar compounds is provided below. This is a theoretical procedure and should be adapted and optimized under appropriate laboratory conditions.

A. Representative Synthesis via Sandmeyer Reaction:

The Sandmeyer reaction is a common method for introducing a nitrile group onto an aromatic ring.

-

Diazotization:

-

Dissolve the starting aniline (4-Bromo-5-fluoro-2-methylaniline) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

B. Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Section 5: Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows for handling and synthesizing this compound.

Caption: Safe handling workflow for hazardous chemicals.

Caption: A plausible synthetic pathway to the target compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS). Researchers should always consult the most current MSDS provided by the manufacturer before handling this chemical. The toxicological and ecotoxicological data are largely incomplete, and the provided experimental protocol is a generalized representation. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

Reactivity Profile of 4-Bromo-5-fluoro-2-methylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the functional groups present in 4-Bromo-5-fluoro-2-methylbenzonitrile. This versatile building block, with its distinct arrangement of bromo, fluoro, methyl, and nitrile functionalities on a benzene ring, offers a rich landscape for chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Core Reactivity Principles

The reactivity of this compound is dictated by the electronic and steric interplay of its four functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for certain transformations, while the methyl group has a modest electron-donating effect. The bromine and fluorine atoms provide distinct handles for selective chemical modifications.

Reactivity of the Bromo Group (C4-Br)

The carbon-bromine bond at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental for constructing complex molecular scaffolds.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | Room Temp - 80 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos or other phosphine ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 120 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide (Analogous System)

-

To an oven-dried flask, add the aryl bromide (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.).

-

A degassed solvent mixture, such as toluene and water (4:1), is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of an Aryl Bromide (Analogous System)

-

To a flask containing the aryl bromide (1.0 equiv.) and a copper(I) salt such as CuI (0.05-0.1 equiv.), add a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv.).

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous and degassed solvent (e.g., THF or DMF) and a base like triethylamine (2.0-3.0 equiv.) are added.

-

The terminal alkyne (1.1-1.5 equiv.) is added dropwise, and the reaction is stirred at room temperature or gently heated (40-60 °C).

-

After completion of the reaction, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.[1][2]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide (Analogous System)

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a phosphine ligand (e.g., Xantphos, 0.02-0.1 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The vessel is sealed and heated to 80-120 °C with vigorous stirring for the specified time.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and concentrated.

-

The crude product is then purified by column chromatography.[3][4][5]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity of the Fluoro Group (C5-F)

The fluorine atom at the C5 position is the most likely site for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making it a better leaving group in this type of reaction compared to bromine. The presence of the electron-withdrawing nitrile group ortho to the fluorine further activates this position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C5 position.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Analogous System)

-

In a reaction vessel, dissolve the aryl fluoride (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

-

Add the amine nucleophile (1.5-2.0 equiv.) and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Heat the reaction mixture to a temperature ranging from 80 to 150 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the product by column chromatography.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity of the Nitrile Group (C1-CN)

The nitrile group is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Strong basic conditions followed by heating are often employed for this transformation.

Protocol 5: Hydrolysis of a Benzonitrile to a Benzoic Acid (Analogous System)

-

Suspend the benzonitrile derivative in an aqueous solution of a strong base, such as 10-20% NaOH or KOH.

-

Heat the mixture to reflux for several hours until the reaction is complete (TLC or LC-MS monitoring).

-

Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of 1-2.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

-

If necessary, the product can be further purified by recrystallization.

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Protocol 6: Reduction of a Benzonitrile with LiAlH₄ (Analogous System)

-

To a stirred suspension of LiAlH₄ (1.5-2.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of the benzonitrile (1.0 equiv.) in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solid and wash it with an organic solvent.

-

Dry the filtrate over a drying agent, filter, and concentrate to afford the crude amine, which can be purified by distillation or chromatography.

Reactivity of the Methyl Group (C2-CH₃)

The methyl group attached to the aromatic ring can also be functionalized, primarily through oxidation or ortho-lithiation.

Oxidation to Carboxylic Acid

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Protocol 7: Oxidation of a Toluene Derivative to a Benzoic Acid (Analogous System)

-

Dissolve the toluene derivative in a suitable solvent, such as water or a mixture of pyridine and water.

-

Add a strong oxidizing agent, for example, potassium permanganate (KMnO₄), in portions.

-

Heat the reaction mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with a strong acid to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.

Directed Ortho-Metalation (DoM)

The nitrile group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent methyl group or the C6 position of the ring with a strong base like an organolithium reagent. This generates a carbanion that can react with various electrophiles.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. The distinct reactivity of its bromo, fluoro, nitrile, and methyl groups allows for a wide range of selective transformations. The bromo group is the primary site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and other coupled systems. The fluoro group is susceptible to nucleophilic aromatic substitution, providing a route to introduce various nucleophiles at the C5 position. The nitrile and methyl groups offer further opportunities for functional group interconversion, including hydrolysis, reduction, and oxidation. This multifaceted reactivity profile makes this compound a valuable building block for the synthesis of novel compounds in drug discovery and materials science. Careful selection of reaction conditions is crucial to achieve the desired regioselectivity and functional group tolerance.

References

Navigating the Procurement of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial sourcing of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). This specialty chemical is a valuable building block in medicinal chemistry and materials science, and this document outlines key suppliers, technical specifications, and representative experimental protocols to facilitate its procurement and application.

Introduction to this compound

This compound is a substituted aromatic nitrile with the molecular formula C₈H₅BrFN. Its structure, featuring a bromo and a fluoro substituent on the benzonitrile core, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in drug discovery programs.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound. The availability, purity, and pricing can vary, so a comparative analysis is crucial for procurement. The following table summarizes the offerings from several key commercial vendors. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) for quality assurance.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| Oakwood Chemical | 069440 | 95% | 250mg, 1g, 5g | $49 (250mg), $96 (1g), $293 (5g) | Pricing as of late 2025. |

| Chemrio | Not specified | Not specified | Inquire | Inquire | Product listed on website.[1] |

| BIOFOUNT | Not specified | Not specified | Inquire | Inquire | Product listed on website.[2] |

| Capot Chemical | 28719 | Not specified | Inquire | Inquire | Product listed on website. |

| Alachem | 5Q9919 | Not specified | Inquire | Inquire | Product listed on website. |

| LabSolutions | Not specified | 98% | 1g | Inquire | Product listed on website.[3] |

| Bepharm | Not specified | Not specified | 250mg | Inquire | Lists Oakwood Chemical as a supplier.[4] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 916792-15-9 | [5] |

| Molecular Formula | C₈H₅BrFN | [5] |

| Molecular Weight | 214.03 g/mol | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 106.7 ± 25.9 °C | [5] |

| Refractive Index | 1.567 | [5] |

Experimental Protocols: Representative Suzuki-Miyaura Coupling

While specific experimental protocols for the use of this compound are not widely published, its structure is amenable to standard cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling reaction, a common and powerful method for forming carbon-carbon bonds. This protocol is based on established methodologies for similar aryl bromides and should be optimized for specific substrates.[6][7][8]

Reaction:

This compound + Arylboronic acid → 4-Aryl-5-fluoro-2-methylbenzonitrile

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Procurement Workflow

The process of acquiring this compound for research purposes can be visualized as a logical workflow, from initial identification to final receipt and quality control.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 4-Bromo-5-fluoro-2-methyl Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials.[1][2] The development of efficient and versatile methods for their synthesis is therefore of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[3] In this context, the palladium-catalyzed cyanation of aryl halides, such as 4-bromo-5-fluoro-2-methyl precursors, offers a direct and efficient route to the corresponding benzonitriles.[1][3] These precursors, including derivatives of aniline and benzoic acid, are valuable building blocks in medicinal chemistry and materials science.[4][5][6][7][8]

This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 4-bromo-5-fluoro-2-methyl precursors. While direct cyanation of these specific precursors is not extensively documented in publicly available literature, the protocols provided are based on well-established and robust methods for the cyanation of structurally similar aryl bromides.[9][10][11][12]

Reaction Principle

The palladium-catalyzed cyanation of aryl halides proceeds through a catalytic cycle involving a Pd(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with a cyanide source, and reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.[3][9]

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[10][13][14] To mitigate this, various strategies have been developed, including the use of less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), the use of specific ligands that stabilize the catalytic intermediates, and carefully controlled reaction conditions.[9][10][11]

Data Presentation: Optimized Reaction Conditions for Aryl Bromide Cyanation

The following table summarizes typical conditions for the palladium-catalyzed cyanation of various aryl bromides, which can serve as a starting point for the optimization of the cyanation of 4-bromo-5-fluoro-2-methyl precursors.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd/C | Palladacycle Precatalyst |

| Ligand | dppf | Xantphos | None | Buchwald Ligand |

| Cyanide Source | K₄[Fe(CN)₆] | Zn(CN)₂ | K₄[Fe(CN)₆] | K₄[Fe(CN)₆]·3H₂O |

| Base | Na₂CO₃ | K₂CO₃ | None | KOAc |

| Solvent | DMAc | DMF | DMAC | Dioxane/H₂O |

| Temperature | 120 °C | 130 °C | 110 °C | 100 °C |

| Catalyst Loading | 0.1 mol% | 0.5 mol% | 2 mol% | 0.5 - 3 mol % |

| Yields | Good to Excellent | Moderate to Good | Up to 98% | Excellent |

| Reference | [12] | [9] | [11] | [10] |

Experimental Protocols

Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

This protocol is adapted from a general method for the ligand-free cyanation of aryl bromides and offers a cost-effective and operationally simple approach.[12]

Materials:

-

4-bromo-5-fluoro-2-methyl precursor (e.g., 5-bromo-4-fluoro-2-methylaniline or methyl 4-bromo-5-fluoro-2-methylbenzoate) (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)

-

Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 mmol)

-

Sodium Carbonate (Na₂CO₃) (1.2 mmol)

-

N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-5-fluoro-2-methyl precursor (1.0 mmol), palladium(II) acetate (0.1 mol%), potassium ferrocyanide (0.4 mmol), and sodium carbonate (1.2 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMAc (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-5-fluoro-2-methyl product.

Protocol 2: Palladium-Catalyzed Cyanation using a Palladacycle Precatalyst

This protocol utilizes a modern, highly active palladacycle precatalyst and is suitable for a broad range of substrates, including those with sensitive functional groups.[10]

Materials:

-

4-bromo-5-fluoro-2-methyl precursor (1.0 mmol)

-

Palladacycle precatalyst (e.g., G3-Xantphos) (0.01 mmol, 1 mol%)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

-

Potassium acetate (KOAc) (0.125 mmol)

-

1,4-Dioxane, anhydrous (2.5 mL)

-

Degassed water (2.5 mL)

-

Screw-cap reaction tube

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladacycle precatalyst (1 mol%) and potassium ferrocyanide trihydrate (0.5 mmol).

-

Add the solid 4-bromo-5-fluoro-2-methyl precursor (1.0 mmol).

-

Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen (repeat three times).

-

Add anhydrous 1,4-dioxane (2.5 mL) and a 0.05 M solution of potassium acetate in degassed water (2.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (15 mL) and water (15 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the final product.

Visualizations

Palladium-Catalyzed Cyanation Cycle

Caption: Catalytic cycle for palladium-catalyzed cyanation.

General Experimental Workflow

Caption: General workflow for palladium-catalyzed cyanation experiments.

References

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 4-bromo-2-fluoro-5-methylbenzoic acid 95% | CAS: 415965-24-1 | AChemBlock [achemblock.com]

- 7. 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 8. ossila.com [ossila.com]

- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]